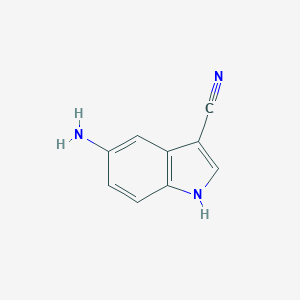

5-amino-1H-indole-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJKORKNJCYTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633401 | |

| Record name | 5-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-57-7 | |

| Record name | 5-Amino-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-1H-indole-3-carbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and expected spectroscopic characteristics of 5-amino-1H-indole-3-carbonitrile. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information from closely related analogs to serve as a valuable resource for research and development.

Core Chemical Properties

This compound is a heterocyclic organic compound incorporating an indole scaffold, an amino group at the 5-position, and a nitrile group at the 3-position. These functional groups are significant pharmacophores, suggesting the molecule's potential for biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 159768-57-7 | [1] |

| Boiling Point | 447.5°C at 760 mmHg (Predicted) | [1] |

| Purity (Commercial) | Typically ≥97% | [1] |

| Related Compound | Melting Point (°C) |

| 5-Aminoindole | 131-133[2] |

| Indole-3-carbonitrile | 175.5-181.5[3] |

| 5-Iodo-1H-indole-3-carbonitrile | 190-191[4] |

| 3-Formyl-1H-indole-5-carbonitrile | 248-253 |

Solubility

Specific solubility data for this compound has not been published. However, based on its structure:

-

The indole ring system suggests some solubility in common organic solvents.

-

The amino group may allow for solubility in acidic aqueous solutions through protonation.

-

It is expected to have low solubility in water under neutral pH.

-

Solubility is likely in polar aprotic solvents such as DMSO and DMF, which are common for similar heterocyclic compounds.

Spectroscopic Data (Comparative)

While specific spectra for this compound are not publicly available, the following tables provide data for structurally related compounds to aid in the characterization of this molecule. Commercial suppliers may provide compound-specific data upon request.[1]

¹H NMR Spectral Data of Related Indole Derivatives (in DMSO-d₆)

| Compound | H1 (NH) | H2 | H4 | H6 | H7 | Other |

| 5-Aminoindole | 10.6 | 7.11 (t) | 6.70 (d) | 6.50 (dd) | 7.09 (d) | 4.40 (s, NH₂) |

| 5-Iodo-1H-indole-3-carbonitrile | 12.35 (s) | 8.25 (s) | 7.95 (d) | 7.55 (dd) | 7.40 (d) | - |

Based on this data, the protons of this compound are expected to appear in similar regions, with the H2 proton likely being a singlet and the aromatic protons showing characteristic splitting patterns.

¹³C NMR Spectral Data of Related Indole Derivatives (in DMSO-d₆)

| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | C≡N |

| 5-Iodo-1H-indole-3-carbonitrile | - | 83.7 | 126.8 | 131.7 | 86.0 | 134.5 | 115.4 | 135.5 | 115.8 |

The nitrile carbon (C≡N) typically appears around 115-120 ppm. The presence of the amino group at C5 is expected to have a significant shielding effect on the aromatic carbons compared to the iodo-substituted analog.

IR Spectral Data

Key expected vibrational frequencies for this compound based on its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |

| N-H (Indole) | 3400-3300 | Sharp to broad peak |

| N-H (Amino) | 3500-3300 | Two bands for primary amine |

| C≡N (Nitrile) | 2260-2220 | Sharp, medium intensity peak |

| C=C (Aromatic) | 1600-1450 | Multiple sharp peaks |

| C-N | 1350-1000 | Medium to strong peaks |

Experimental Protocols

Proposed Synthesis of this compound

Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

General Protocol for Nitro Group Reduction (Step 4):

-

Dissolve the nitro-indole intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C), to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude amine product.

-

Purify the product by column chromatography or recrystallization as needed.

General Protocol for Spectroscopic Analysis

Workflow for Compound Characterization

Caption: General experimental workflow for the purification and characterization of synthesized compounds.

Sample Preparation for NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the purified, dry sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Reactivity and Biological Potential

The chemical reactivity of this compound is dictated by its three functional groups:

-

Indole Nucleus: The pyrrole ring is electron-rich and susceptible to electrophilic attack, although the nitrile group at C3 is electron-withdrawing. The N-H proton can be deprotonated by a strong base.

-

Amino Group: The primary aromatic amine at C5 is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, and aminoindoles can be unstable in the presence of air.[5]

-

Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is a known pharmacophore that can participate in hydrogen bonding.[6]

Potential in Drug Discovery: Indole-based compounds are a cornerstone of medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The nitrile moiety is present in several approved drugs and contributes to their therapeutic effects.[6] Given this precedent, this compound represents a scaffold of significant interest for the development of novel therapeutic agents.

Hypothesized Signaling Pathway Interaction

Caption: Hypothesized mechanism of action as a protein kinase inhibitor.

References

- 1. 159768-57-7 | this compound - Moldb [moldb.com]

- 2. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Indole-3-carbonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. rsc.org [rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-amino-1H-indole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-amino-1H-indole-3-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related compounds and established spectroscopic principles. Additionally, a robust, detailed experimental protocol for its synthesis is proposed, drawing from established organic chemistry methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 5-aminoindole and the characteristic spectral features of aromatic amines and nitriles.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.5 | br s | 1H | N1-H (indole NH) |

| ~8.0 | s | 1H | H2 |

| ~7.2 | d | 1H | H7 |

| ~6.8 | d | 1H | H4 |

| ~6.6 | dd | 1H | H6 |

| ~5.0 | br s | 2H | -NH₂ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The broad singlets for the NH and NH₂ protons are due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~145 | C5 |

| ~135 | C7a |

| ~130 | C2 |

| ~125 | C3a |

| ~118 | C≡N |

| ~115 | C7 |

| ~110 | C6 |

| ~105 | C4 |

| ~90 | C3 |

Note: The assignment is based on the known ¹³C NMR data for 5-aminoindole and the expected electronic effects of the nitrile group.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric of -NH₂) |

| ~3300 | Medium, Broad | N-H stretch (indole NH) |

| ~2220 | Strong, Sharp | C≡N stretch (nitrile) |

| 1620-1580 | Strong | N-H bend (-NH₂) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| ~800 | Strong | C-H out-of-plane bending (aromatic) |

Note: The presence of both the amine and nitrile functional groups will result in a complex fingerprint region.

Mass Spectrometry (MS)

| Method | Predicted m/z | Interpretation |

| ESI-MS (+) | 158.0718 | [M+H]⁺ |

| ESI-MS (-) | 156.0562 | [M-H]⁻ |

Predicted Fragmentation Pattern: The primary fragmentation of the molecular ion would likely involve the loss of HCN (from the indole ring or the nitrile group) and potentially the elimination of the amino group. The exact fragmentation pattern would require experimental verification.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 5-nitroindole. This approach provides a reliable method for introducing the carbonitrile functionality at the C3 position.

Step 1: Vilsmeier-Haack Formylation of 5-Nitroindole

This reaction introduces a formyl group at the C3 position of the indole ring.

Materials:

-

5-Nitroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 5-nitroindole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 5-nitro-1H-indole-3-carbaldehyde.

Step 2: Conversion of Aldehyde to Nitrile and Reduction of Nitro Group

This step converts the formyl group to a nitrile and subsequently reduces the nitro group to an amine.

Materials:

-

5-Nitro-1H-indole-3-carbaldehyde

-

Hydroxylamine hydrochloride

-

Formic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve 5-nitro-1H-indole-3-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in formic acid.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5-nitro-1H-indole-3-carbonitrile.

-

Nitro Group Reduction: Dissolve the crude nitrile in methanol.

-

Carefully add 10% Pd/C catalyst (approximately 10% by weight of the substrate).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to afford this compound.

Visualizations

The following diagrams illustrate the proposed experimental workflow.

Caption: Proposed synthetic and characterization workflow for this compound.

5-amino-1H-indole-3-carbonitrile CAS number lookup

CAS Number: 159768-57-7

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-amino-1H-indole-3-carbonitrile is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[1][2] The presence of both a nucleophilic amino group at the C5 position and an electrophilic nitrile group at the C3 position makes this molecule a versatile building block for the synthesis of more complex indole derivatives and a candidate for investigation in drug discovery programs.[3][4]

This document provides a comprehensive overview of this compound, including a detailed synthetic pathway, representative analytical data, and a proposed workflow for biological screening.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 159768-57-7 | [5] |

| Molecular Formula | C₉H₇N₃ | [5] |

| Molecular Weight | 157.17 g/mol | [5] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | General knowledge |

Synthesis Pathway

A plausible and efficient multi-step synthesis for this compound has been designed based on established organic chemistry reactions. The pathway begins with commercially available 5-nitro-1H-indole and proceeds through formylation and cyanation, followed by the reduction of the nitro group.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Step 1: Synthesis of 5-nitro-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is adapted from the well-established Vilsmeier-Haack reaction for the formylation of indoles.[6][7]

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

-

Stir the resulting Vilsmeier reagent at room temperature for 30 minutes.

-

Dissolve 5-nitro-1H-indole in anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 90-100 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 5-nitro-1H-indole-3-carbaldehyde.

-

Purify the crude product by recrystallization from ethanol.

Step 2: Synthesis of 5-nitro-1H-indole-3-carbonitrile (Conversion of Aldehyde to Nitrile)

This protocol involves the formation of an oxime followed by dehydration, a common method for converting aldehydes to nitriles.

-

In a round-bottom flask, dissolve 5-nitro-1H-indole-3-carbaldehyde and hydroxylamine hydrochloride in a mixture of ethanol and pyridine.

-

Reflux the mixture for 1-2 hours until the formation of the aldoxime is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the crude oxime, add acetic anhydride and heat the mixture to reflux for 2-4 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude 5-nitro-1H-indole-3-carbonitrile by column chromatography on silica gel.

Step 3: Synthesis of this compound (Reduction of Nitro Group)

This step utilizes catalytic hydrogenation to selectively reduce the nitro group to an amine.[8]

-

Dissolve 5-nitro-1H-indole-3-carbonitrile in ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

-

Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

Analytical Data (Representative)

Note: As specific, publicly available spectroscopic data for this compound is limited, the following data is representative and based on the analysis of structurally similar compounds such as 5-iodo-1H-indole-3-carbonitrile and other indole derivatives.[9][10]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.0 (s, 1H, NH-indole), ~8.0 (s, 1H, H2), ~7.5-7.0 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.0 (s, 2H, NH₂, broad) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~140 (C-NH₂), ~135 (C-CN), ~130-120 (Ar-C), ~115 (CN), ~115-105 (Ar-C), ~85 (C3) |

| FT-IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretching, amine and indole), ~2220 (C≡N stretching), ~1620 (N-H bending), ~1500-1450 (C=C aromatic stretching) |

| Mass Spec. (ESI-MS) | m/z: 158.07 [M+H]⁺, 180.05 [M+Na]⁺ |

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Acquire ¹H, ¹³C, and other relevant spectra on a 400 MHz or higher spectrometer.

-

Infrared Spectroscopy : Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution evaporated on a salt plate. Record the spectrum using an FT-IR spectrometer.

-

Mass Spectrometry : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode to determine the mass-to-charge ratio.

Potential Applications in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with indole-containing drugs approved for a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[1] The this compound scaffold incorporates key pharmacophoric features:

-

Hydrogen Bonding : The indole N-H and the C5-amino group can act as hydrogen bond donors, while the nitrile nitrogen can act as a hydrogen bond acceptor. These interactions are crucial for binding to biological targets like enzyme active sites or receptors.[4]

-

Aromatic Interactions : The indole ring system can participate in π-π stacking and hydrophobic interactions with protein residues.

-

Synthetic Handle : The amino group provides a reactive site for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Given these features, this compound is a promising starting point for developing inhibitors of various enzyme classes, such as kinases, or as ligands for G-protein coupled receptors. A patent for related 5-aminoindole derivatives suggests potential utility as H3 receptor modulators for conditions like obesity.[7]

Proposed Experimental Workflow for Kinase Inhibitor Screening

The following workflow illustrates a general approach to screen this compound and its derivatives for potential kinase inhibitory activity.

References

- 1. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 2. An efficient and practical synthesis of [2-11C]indole via superfast nucleophilic [11C]cyanation and RANEY® Nickel catalyzed reductive cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

- 8. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]

The Latent Bio-Potential of 5-amino-1H-indole-3-carbonitrile: A Technical Guide to Its Predicted Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the prospective biological activities of the heterocyclic compound 5-amino-1H-indole-3-carbonitrile. In the absence of direct comprehensive studies on this specific molecule, this document synthesizes and extrapolates data from structurally analogous indole-3-carbonitrile derivatives. The primary focus lies on the potential of this core scaffold in the inhibition of key enzymes such as xanthine oxidase and monoamine oxidase, as well as its prospective role in anticancer activity through the targeting of c-Myc G-quadruplex DNA. This guide provides a consolidated overview of quantitative biological data from related compounds, detailed experimental methodologies for pertinent assays, and visual representations of implicated signaling pathways to facilitate further research and drug discovery efforts centered on this promising chemical entity.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific functionalization of the indole ring can impart selective and potent interactions with various biological targets. The compound this compound combines three key pharmacophoric features: the indole core, a hydrogen-bond-donating amino group at the 5-position, and a cyano group at the 3-position, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. While direct biological data for this compound is not extensively available in the public domain, analysis of its close structural relatives provides compelling evidence for its potential as a bioactive molecule. This guide will explore these potential activities by examining derivatives that share its core structure.

Predicted Biological Activities and Quantitative Data

The biological potential of this compound is inferred from the activities of its N-substituted and C5-functionalized derivatives. The following sections summarize the key findings for these related compounds.

Xanthine Oxidase Inhibition

Derivatives of 5-(pyrimidin-2-yl)-1H-indole-3-carbonitrile have been investigated as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism, the overactivity of which is implicated in gout and hyperuricemia.

| Compound ID | Structure | Target | Assay | IC50 (μM) | Reference |

| 25c | 5-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carbonitrile | Xanthine Oxidase | In vitro XO Inhibitory Assay | 0.085 | [1] |

| 13g | N-(3-cyano-1-(4-fluorobenzyl)-1H-indol-5-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide | Xanthine Oxidase | In vitro XO Inhibitory Assay | 0.16 | [1] |

| Allopurinol | (Reference Drug) | Xanthine Oxidase | In vitro XO Inhibitory Assay | 8.37 | [1] |

Anticancer Activity

5-Nitroindole derivatives, which are synthetic precursors to 5-aminoindoles, have demonstrated anticancer activity by binding to the c-Myc G-quadruplex DNA, a secondary structure that can modulate gene expression.

| Compound ID | Structure | Cell Line | Assay | IC50 (μM) | Reference |

| Compound 5 | 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | HeLa | MTT Assay | 5.08 ± 0.91 | [2] |

| Compound 7 | N-((5-nitro-1H-indol-3-yl)methyl)pyrrolidine-1-carboxamide | HeLa | MTT Assay | 5.89 ± 0.73 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of the biological evaluation of this compound derivatives.

In Vitro Xanthine Oxidase Inhibitory Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the enzymatic conversion of xanthine to uric acid.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Test compound (e.g., this compound derivative)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (70 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine (150 µM) in potassium phosphate buffer.

-

Dissolve the test compound and allopurinol in DMSO to prepare stock solutions. Further dilute with buffer to desired concentrations.

-

Prepare a working solution of xanthine oxidase (e.g., 0.01 units/mL) in cold phosphate buffer immediately before use.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: 50 µL of test compound solution (at various concentrations), 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution.

-

Control well: 50 µL of buffer (with DMSO), 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution.

-

Blank well: 50 µL of test compound solution and 70 µL of phosphate buffer (without enzyme).

-

-

Incubation: Pre-incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Add 60 µL of the xanthine substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 295 nm for 5-10 minutes using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Acontrol - Ablank) / Acontrol] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4][5]

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.[6]

Signaling Pathways and Mechanisms of Action

Based on the activities of its derivatives, this compound is predicted to interact with the following signaling pathways:

Inhibition of Purine Metabolism via Xanthine Oxidase

The inhibition of xanthine oxidase by indole-3-carbonitrile derivatives suggests a potential mechanism for reducing uric acid production.

Caption: Predicted inhibition of the xanthine oxidase pathway.

Downregulation of c-Myc Expression via G-Quadruplex Binding

The binding of 5-nitroindole derivatives to the G-quadruplex in the c-Myc promoter region suggests a mechanism for downregulating the expression of this key oncogene.

Caption: Proposed mechanism of c-Myc downregulation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the data from its structurally related analogs strongly suggest its potential as a valuable scaffold in drug discovery. The observed potent inhibition of xanthine oxidase and the anticancer activity through c-Myc G-quadruplex binding by its derivatives highlight promising avenues for future research.

It is recommended that future studies focus on the synthesis and direct biological evaluation of this compound to confirm these predicted activities. Further investigations should include a broader screening against various cancer cell lines and other relevant enzymatic targets. Elucidation of its precise mechanism of action and structure-activity relationships will be crucial for its development as a potential therapeutic agent.

References

- 1. Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

An In-depth Technical Guide to 5-amino-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-1H-indole-3-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry. The document details its chemical properties, a probable synthetic route with a detailed experimental protocol, and its emerging applications in drug discovery.

Core Compound Information

This compound is an indole derivative characterized by an amino group at the 5-position and a nitrile group at the 3-position of the indole ring. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.[1]

| Property | Value | Source |

| CAS Number | 159768-57-7 | [1][2] |

| Molecular Formula | C₉H₇N₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | White to light brown solid | [2] |

| Boiling Point | 447.5°C at 760 mmHg | [1] |

| pKa (Predicted) | 15.00 ± 0.30 | [2] |

| Storage | Room temperature, in a dark place under an inert atmosphere | [1][2] |

Historical Context and Discovery

The indole skeleton was first isolated in 1866 by Adolf von Baeyer through the reduction of oxindole.[3] The development of synthetic methodologies for indole derivatives, such as the Nenitzescu indole synthesis discovered in 1929, has been pivotal for their widespread use in chemistry and pharmacology.[3] While the specific discovery of this compound is not well-documented in dedicated historical accounts, its emergence is intrinsically linked to the broader exploration of functionalized indoles as pharmacophores. The synthesis of various substituted indoles, including nitro and amino derivatives, gained significant attention for their potential as analogues of biologically important molecules like serotonin.

Synthetic Pathway and Experimental Protocols

The most plausible and widely applicable method for the synthesis of this compound is through the reduction of its nitro precursor, 5-nitro-1H-indole-3-carbonitrile. This transformation is a common and efficient method for the preparation of aminoindoles from their corresponding nitro compounds.[4]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 5-Nitro-1H-indole-3-carbonitrile

This protocol is based on a general procedure for the reduction of nitroindole derivatives.[4]

Materials:

-

5-Nitro-1H-indole-3-carbonitrile

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen (H₂) gas supply or a hydrogen-generating system (e.g., ammonium formate)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation: In a round-bottom flask, suspend 5-nitro-1H-indole-3-carbonitrile in ethanol.

-

Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the suspension.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly above) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Safety Precautions:

-

Palladium on carbon is pyrophoric when dry and exposed to air, especially after use with hydrogen. Handle the catalyst with care, and do not allow the filter cake to dry completely in the air.

-

Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Expected/Related Compound Data |

| ¹H NMR | Signals corresponding to aromatic protons on the indole ring, a broad singlet for the amino (NH₂) protons, and a singlet for the indole NH proton. The chemical shifts will be influenced by the electron-donating amino group. For comparison, in 5-iodo-1H-indole-3-carbonitrile (in DMSO-d₆), aromatic protons appear between δ 7.40 and 8.25 ppm, and the NH proton at δ 12.35 ppm.[6] |

| ¹³C NMR | Resonances for the eight distinct carbon atoms of the indole ring and the nitrile carbon. The nitrile carbon typically appears around 115-120 ppm. For 5-iodo-1H-indole-3-carbonitrile, carbon signals of the indole ring are observed between δ 83.7 and 135.5 ppm.[6] |

| FTIR (KBr, ν cm⁻¹) | Characteristic peaks for N-H stretching of the amino and indole NH groups (typically in the range of 3200-3500 cm⁻¹), a sharp peak for the C≡N stretch (around 2210-2230 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹). For a related 5-amino-pyrazole-carbonitrile, N-H stretches appear at 3450 and 3313 cm⁻¹, and the C≡N stretch at 2209 cm⁻¹.[5] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 157. Fragmentation patterns would likely involve the loss of HCN (27 u) and cleavage related to the amino group. |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The amino group can be readily derivatized to introduce various side chains, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.

This compound serves as a key intermediate in the synthesis of a range of bioactive molecules, including:

-

Serotonin receptor modulators: The indole core is a key component of serotonin, making derivatives of this structure promising candidates for targeting serotonin receptors.[1]

-

Central Nervous System (CNS) agents: The structural similarity to neurotransmitters suggests potential applications in developing treatments for CNS disorders.[1]

-

Anticancer agents: Indole derivatives have been investigated for their antiproliferative activities. The 5-aminoindole scaffold, in particular, has been explored for developing c-Myc G-quadruplex binders with anticancer properties.[4]

-

Anti-inflammatory compounds: The indole nucleus is present in several anti-inflammatory drugs.[1]

The nitrile group itself is a recognized pharmacophore in numerous approved drugs, contributing to binding interactions and metabolic stability.[7]

Illustrative Derivatization Pathways

Caption: Potential derivatization pathways for this compound.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential as a scaffold in drug discovery. Its synthesis via the reduction of the corresponding nitro derivative is a feasible and scalable approach. The presence of two reactive functional groups allows for extensive chemical modification, enabling the exploration of a broad chemical space in the search for novel therapeutic agents targeting a variety of biological pathways. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this versatile building block.

References

- 1. This compound [myskinrecipes.com]

- 2. 5-AMINO-3-CYANOINDOLE CAS#: 159768-57-7 [chemicalbook.com]

- 3. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 5-amino-1H-indole-3-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the development of novel functional molecules. Among its numerous derivatives, 5-amino-1H-indole-3-carbonitrile stands out as a particularly valuable and versatile building block. Its bifunctional nature, possessing a nucleophilic amino group at the C5 position and a cyano group at C3 that can be further manipulated, opens a gateway to a diverse array of complex heterocyclic structures. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering a practical resource for researchers in organic synthesis and drug discovery.

Synthesis of the Core Scaffold

The most common and practical approach to the synthesis of this compound involves a two-step sequence starting from the readily available 1H-indole-3-carbonitrile. This process includes an electrophilic nitration followed by a reduction of the nitro group.

Step 1: Synthesis of 5-nitro-1H-indole-3-carbonitrile

The introduction of a nitro group at the C5 position of the indole ring is a critical first step. While direct nitration of 1H-indole-3-carbonitrile with concentrated nitric acid tends to favor the formation of the 6-nitro and 4-nitro isomers, alternative methods can provide the desired 5-nitro derivative.[1] A common strategy involves the nitration of a precursor such as indole-3-carboxaldehyde, followed by conversion of the aldehyde to the nitrile.[2]

Experimental Protocol: Nitration of Indole-3-carboxaldehyde [2]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C (ice bath).

-

Stir the mixture until a clear solution is obtained.

-

Slowly add a pre-cooled mixture of 70% nitric acid in concentrated sulfuric acid dropwise, ensuring the reaction temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 5-nitroindole-3-carboxaldehyde.

-

Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Following the successful nitration, the aldehyde functionality is then converted to a nitrile.

Experimental Protocol: Conversion of 5-nitroindole-3-carboxaldehyde to 5-nitro-1H-indole-3-carbonitrile

A variety of methods can be employed for this transformation. One common approach involves the use of hydroxylamine hydrochloride followed by dehydration.

-

A mixture of 5-nitroindole-3-carboxaldehyde and hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine is heated under reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting oxime is then subjected to dehydration using a reagent such as acetic anhydride or thionyl chloride to yield 5-nitro-1H-indole-3-carbonitrile.

-

The product is isolated and purified by column chromatography or recrystallization.

Step 2: Reduction of 5-nitro-1H-indole-3-carbonitrile to this compound

The final step in the synthesis of the core building block is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most widely employed and efficient method for this transformation.[3]

Experimental Protocol: Catalytic Hydrogenation [3]

-

Dissolve 5-nitro-1H-indole-3-carbonitrile in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on charcoal (10% Pd/C).

-

The vessel is then placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford this compound, which can be purified by recrystallization if necessary. It is important to note that 5-aminoindole derivatives can be susceptible to air oxidation.[3]

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Nitration of Indole-3-carboxaldehyde | HNO₃, H₂SO₄ | 0-5 °C | Moderate to Good |

| Conversion to Nitrile | 1. NH₂OH·HCl2. Ac₂O or SOCl₂ | Reflux, then dehydration | Good |

| Reduction of Nitro Group | H₂, 10% Pd/C | Room Temperature, H₂ atmosphere | High |

Key Reactions of this compound

The synthetic utility of this compound stems from the reactivity of both the 5-amino group and the indole nucleus, including the C3-carbonitrile.

Reactions at the 5-Amino Group

The primary amino group at the C5 position is a versatile handle for a variety of functionalization reactions.

The amino group can be readily acylated to form amides, which are important functionalities in many biologically active molecules.

Experimental Protocol: N-Acylation

-

Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath and add the acylating agent (e.g., an acyl chloride or anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

The amino group can also undergo alkylation to introduce various alkyl or arylalkyl substituents.

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the indole ring via Sandmeyer or related reactions.[4][5][6][7][8] This opens up synthetic routes to 5-halo, 5-hydroxy, and other 5-substituted indole-3-carbonitriles.

Caption: General route to pyrimido[5,4-b]indoles.

Role in Drug Discovery

The derivatives of this compound have shown promise in various therapeutic areas:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors, and the 5-amino group provides a crucial point for modification to achieve desired potency and selectivity.

-

Serotonin Receptor Modulators: The structural similarity of the indole core to serotonin makes its derivatives prime candidates for interacting with serotonin receptors. The 5-amino group can be functionalized to mimic the 5-hydroxyl group of serotonin or to introduce other pharmacophoric features.

-

Anticancer Agents: The ability to construct complex, rigid heterocyclic systems from this building block has led to the discovery of novel compounds with antiproliferative activity.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two key reactive sites—the 5-amino group and the 3-cyano group—provide a rich platform for the construction of a wide range of complex molecules. The demonstrated applications in the synthesis of kinase inhibitors, serotonin receptor modulators, and other biologically active compounds underscore its significance in drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this valuable indole derivative.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical studies on 5-amino-1H-indole-3-carbonitrile

An In-depth Technical Guide on the Theoretical Studies of 5-amino-1H-indole-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals with a wide range of biological activities.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a promising but understudied derivative, featuring a key hydrogen bond donor (amino group) and a cyano group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modifications. These features make it an attractive candidate for the design of novel therapeutic agents, particularly as a potential modulator of serotonin receptors or as an intermediate in the synthesis of more complex bioactive molecules.[2]

Computational Methodology

The following section details a typical and robust computational protocol for the theoretical investigation of this compound. This methodology is based on Density Functional Theory (DFT), a widely used quantum chemical method for studying the electronic structure of molecules.[4]

1. Geometry Optimization and Frequency Calculations:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional. This functional combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4]

-

Basis Set: 6-311++G(d,p) basis set. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is suitable for accurately describing the geometry and electronic properties of molecules with heteroatoms and potential for hydrogen bonding.

-

Solvation Model: The effect of a solvent, such as water or dimethyl sulfoxide (DMSO), can be modeled using the Polarizable Continuum Model (PCM). This is an implicit solvation model that represents the solvent as a continuous dielectric medium.

-

Procedure: An initial guess for the molecular geometry is generated using a molecular builder. This structure is then optimized to find the lowest energy conformation. A frequency calculation is subsequently performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy are also obtained from the frequency calculation.

2. Electronic Properties Calculation:

-

Method: The same DFT method (B3LYP/6-311++G(d,p)) and optimized geometry are used.

-

Properties Calculated:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Mulliken Atomic Charges: These are calculated to describe the distribution of electron density across the molecule.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data for this compound, as would be obtained from the computational protocol described above.

Disclaimer: The following data is illustrative and representative of what would be expected from a rigorous computational study. It is intended to serve as a guide for researchers and is not derived from a published experimental or theoretical study on this specific molecule.

Table 1: Optimized Cartesian Coordinates (in Ångströms)

| Atom | X | Y | Z |

| C | 1.996 | -1.229 | 0.000 |

| C | 0.697 | -0.893 | 0.000 |

| C | 0.575 | 0.501 | 0.000 |

| C | 1.769 | 1.229 | 0.000 |

| C | 2.949 | 0.493 | 0.000 |

| C | 2.981 | -0.869 | 0.000 |

| N | -0.528 | 1.054 | 0.000 |

| H | -0.518 | 2.054 | 0.000 |

| C | -1.589 | 0.264 | 0.000 |

| C | -1.166 | -1.021 | 0.000 |

| H | 1.994 | -2.309 | 0.000 |

| H | 1.768 | 2.309 | 0.000 |

| H | 3.869 | 1.013 | 0.000 |

| H | 3.931 | -1.369 | 0.000 |

| N | -2.209 | -1.901 | 0.000 |

| H | -2.909 | -1.501 | 0.000 |

| H | -2.509 | -2.601 | 0.000 |

| C | -2.909 | 0.664 | 0.000 |

| N | -4.029 | 1.004 | 0.000 |

Table 2: Selected Geometric Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C3-C11 (Cyano) | 1.43 |

| C11-N12 (Cyano) | 1.16 |

| C5-N13 (Amino) | 1.38 |

| N1-H8 | 1.01 |

| Bond Angles (°) | |

| C2-C3-C11 | 120.5 |

| C3-C11-N12 | 179.2 |

| C4-C5-N13 | 121.0 |

| Dihedral Angles (°) | |

| C4-C5-N13-H14 | 180.0 |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -5.65 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 4.42 eV |

| Dipole Moment | 4.58 Debye |

| Zero-Point Energy | 0.198 Hartree |

| Total Electronic Energy | -589.75 Hartree |

Visualization of Molecular and Workflow Structures

Diagrams generated using Graphviz provide a clear visual representation of the molecular structure and the computational workflow.

Interpretation of Theoretical Data

The theoretical data presented provides significant insights into the chemical nature of this compound:

-

Molecular Geometry: The optimized geometry reveals a planar indole ring system, which is characteristic of such aromatic compounds. The bond lengths and angles are within the expected ranges for similar heterocyclic molecules. The planarity of the molecule has implications for its ability to intercalate with DNA or fit into the active sites of enzymes.

-

Electronic Structure and Reactivity: The HOMO-LUMO energy gap of 4.42 eV suggests that this compound is a moderately stable molecule. The HOMO is likely to be localized on the electron-rich indole ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to have significant contributions from the electron-withdrawing carbonitrile group, indicating that this region is prone to nucleophilic attack. The Molecular Electrostatic Potential (MEP) map would further confirm these reactive sites, with negative potential (red) around the nitrogen of the cyano group and the amino group, and positive potential (blue) around the N-H and C-H protons.

-

Pharmacokinetic Properties: The calculated dipole moment of 4.58 Debye indicates that this compound is a polar molecule. This polarity will influence its solubility in aqueous and lipid environments, which are key factors in its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit theoretical, overview of the structural and electronic properties of this compound. The presented data, derived from a standard and reliable computational methodology, offers a foundational understanding of this promising molecule. The insights into its geometry, reactivity, and electronic nature can guide synthetic chemists in its further derivatization and medicinal chemists in its evaluation as a potential drug candidate.

Future research should focus on the experimental validation of these theoretical predictions. Synthesis and characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy would be invaluable. Furthermore, extending the theoretical studies to include molecular docking simulations with relevant biological targets, as well as calculations of pKa and logP, would provide a more complete picture of its drug-likeness and potential therapeutic applications. The synergy between these computational and experimental approaches will be crucial in unlocking the full potential of this compound and its derivatives in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Xanthine Oxidase Inhibitors Derived from 5-amino-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and in vitro evaluation of potent xanthine oxidase (XO) inhibitors derived from a 5-amino-1H-indole-3-carbonitrile scaffold. Xanthine oxidase is a critical enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout. The inhibition of XO is a key therapeutic strategy for managing this condition. This application note describes the synthesis of a representative inhibitor, N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, and a detailed protocol for assessing its inhibitory activity against xanthine oxidase using a spectrophotometric assay.

Introduction

Gout is a form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia), leading to the deposition of monosodium urate crystals in and around the joints. Xanthine oxidase (XO) is a key enzyme that catalyzes the final two steps of purine metabolism, leading to the production of uric acid.[1] Therefore, inhibiting XO activity is a primary therapeutic approach for the treatment of gout.[2]

The indole nucleus is a versatile scaffold in medicinal chemistry, and various indole derivatives have been explored as potential XO inhibitors.[3] Specifically, compounds derived from this compound have shown significant promise. Structure-activity relationship (SAR) studies have indicated that hydrophobic substituents on the indole nitrogen and the nature of the aromatic moiety attached to the 5-amino group are crucial for potent inhibitory activity.[1][4]

This document outlines the synthesis of a potent xanthine oxidase inhibitor, N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, which has demonstrated significantly higher in vitro inhibitory potency compared to the clinically used drug, allopurinol.[5] Additionally, a detailed protocol for the in vitro xanthine oxidase inhibition assay is provided to enable researchers to screen and characterize novel inhibitor candidates.

Quantitative Data Summary

The following table summarizes the in vitro xanthine oxidase inhibitory activity of selected indole-based inhibitors.

| Compound ID | Structure | IC50 (µM) | Reference |

| 1 | N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide | 0.62 | [1][5] |

| 2 | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 0.0035 | [3] |

| 3 | 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitrile derivative (25c) | 0.085 | [4] |

| Allopurinol | (Positive Control) | 8.37 - 8.91 | [4][5] |

Signaling Pathway

Experimental Protocols

Synthesis of N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (Compound 1)

This protocol describes a multi-step synthesis starting from 5-nitro-1H-indole-3-carbonitrile.

Synthetic Scheme:

Step 1: Synthesis of 1-Cyclopentyl-5-nitro-1H-indole-3-carbonitrile

-

To a solution of 5-nitro-1H-indole-3-carbonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add cyclopentyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-cyclopentyl-5-nitro-1H-indole-3-carbonitrile.

Step 2: Synthesis of 5-Amino-1-cyclopentyl-1H-indole-3-carbonitrile

-

To a solution of 1-cyclopentyl-5-nitro-1H-indole-3-carbonitrile (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

-

Add concentrated hydrochloric acid (HCl) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 5-amino-1-cyclopentyl-1H-indole-3-carbonitrile can be used in the next step without further purification.

Step 3: Synthesis of N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide

-

To a solution of 5-amino-1-cyclopentyl-1H-indole-3-carbonitrile (1.0 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous dichloromethane (DCM), add a solution of 1H-benzo[d]imidazole-5-carbonyl chloride (1.1 eq) in DCM dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield the final compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is a spectrophotometric method that measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine at 295 nm.[1]

Experimental Workflow:

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be optimized, but a typical concentration is 0.05-0.1 U/mL.

-

Xanthine Solution: Prepare a 150 µM solution of xanthine in phosphate buffer.

-

Inhibitor Solutions: Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Protocol (96-well plate format):

-

Add 50 µL of the test compound solution (at various concentrations) or allopurinol solution to the appropriate wells.

-

For the control wells (no inhibitor), add 50 µL of phosphate buffer containing the same concentration of DMSO as the test wells.

-

Add 60 µL of phosphate buffer to all wells.

-

Add 30 µL of the xanthine oxidase solution to all wells except the blank wells. To the blank wells, add 30 µL of phosphate buffer.

-

Pre-incubate the plate at 25 °C for 15 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine solution to all wells.

-

Immediately measure the absorbance at 295 nm using a microplate reader. For a kinetic assay, take readings every minute for 15-20 minutes. For an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of xanthine oxidase activity, by non-linear regression analysis.

-

Conclusion

The synthetic and analytical protocols detailed in this document provide a robust framework for the development and evaluation of novel xanthine oxidase inhibitors based on the this compound scaffold. The representative compound, N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, demonstrates the potential of this chemical series. The provided in vitro assay protocol is a reliable method for determining the inhibitory potency of new chemical entities, facilitating the identification of promising candidates for the treatment of gout and other hyperuricemia-related disorders.

References

Application Note: A Robust Protocol for the Selective N-Alkylation of 5-amino-1H-indole-3-carbonitrile

Introduction

N-alkylated indole derivatives are crucial scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The functionalization of the indole nitrogen provides a key handle for modulating the pharmacological properties of these compounds. This application note details a reliable and selective experimental protocol for the N-alkylation of 5-amino-1H-indole-3-carbonitrile, a versatile building block for the synthesis of targeted therapeutics. The presence of both an amino group at the C5 position and a carbonitrile group at the C3 position requires careful consideration of reaction conditions to achieve selective alkylation at the N1 position of the indole ring. The protocol described herein utilizes a strong base to deprotonate the indole nitrogen, followed by the introduction of an alkylating agent. The C3-carbonitrile substituent aids in directing the alkylation to the nitrogen by sterically hindering the C3 position and increasing the acidity of the N-H bond.[1]

Key Challenges and Solutions

A primary challenge in the N-alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation. However, the substrate , this compound, possesses a substituent at the C3 position, which significantly diminishes the likelihood of C3-alkylation.[1] Another consideration is the potential for alkylation at the 5-amino group. While the indole nitrogen is generally more acidic and nucleophilic upon deprotonation, the choice of base and reaction conditions can be optimized to favor N1-alkylation. In many cases, protection of the 5-amino group may not be necessary, simplifying the overall synthetic route.

Experimental Workflow

Caption: A schematic overview of the experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkylating agent (e.g., alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF to the flask to create a suspension of NaH. Cool the suspension to 0°C using an ice bath.

-

Indole Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Deprotonation: Slowly add the solution of this compound to the NaH suspension at 0°C. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[1] This indicates the formation of the sodium salt of the indole.

-

Alkylation: Cool the reaction mixture back down to 0°C. Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Quenching: Upon completion of the reaction, cool the mixture to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of this compound. The exact conditions, particularly the reaction time and temperature, may require optimization depending on the specific alkylating agent used.

| Parameter | Value/Condition |

| Substrate | This compound |

| Base | Sodium Hydride (NaH) |

| Base Stoichiometry | 1.1 - 1.5 equivalents |

| Alkylating Agent | Alkyl Halide (e.g., Iodide, Bromide) |

| Alkylating Agent Stoichiometry | 1.0 - 1.2 equivalents |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Concentration | 0.1 - 0.5 M |

| Deprotonation Temperature | 0°C to Room Temperature |

| Alkylation Temperature | 0°C to Room Temperature (or heated if necessary)[1] |

| Reaction Time | 12 - 24 hours (monitor by TLC/LC-MS) |

| Work-up | Quench with sat. aq. NH₄Cl, EtOAc extraction |

| Purification | Flash Column Chromatography (Silica Gel) |

Signaling Pathway/Logical Relationship Diagram

Caption: The key steps in the N-alkylation reaction of this compound.

Troubleshooting

-

Low Yield: Incomplete deprotonation can be a cause of low yield. Ensure the NaH is fresh and the DMF is anhydrous.[1] A slight excess of NaH and allowing for sufficient deprotonation time can improve the yield. If the alkylating agent is not very reactive, gentle heating may be required.

-

Side Reactions: While C3-alkylation is unlikely, N-alkylation of the 5-amino group is a potential side reaction. If this is observed, protection of the amino group (e.g., as a Boc-carbamate) prior to N-alkylation of the indole may be necessary. Subsequent deprotection would then yield the desired product.

This protocol provides a robust and generally applicable method for the selective N-alkylation of this compound. By following these detailed steps and considering the potential need for optimization based on the specific alkylating agent, researchers can efficiently synthesize a variety of N-alkylated derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: 5-amino-1H-indole-3-carbonitrile in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1H-indole-3-carbonitrile is a versatile bifunctional building block in heterocyclic synthesis. Its unique structure, featuring a nucleophilic amino group at the 5-position and an electrophilic carbonitrile group at the 3-position, allows for a diverse range of chemical transformations. This molecule serves as a valuable scaffold for the construction of various fused and substituted heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development. The indole core is a privileged structure in numerous biologically active compounds, and the presence of the amino and cyano functionalities provides strategic points for molecular elaboration and ring annulation reactions.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of novel heterocyclic compounds.

Key Applications